molecular formula C10H8N4OS B2415762 (E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile CAS No. 620586-29-0

(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile

Cat. No.: B2415762
CAS No.: 620586-29-0
M. Wt: 232.26
InChI Key: SIFXHNWMNUCTKL-WUXMJOGZSA-N
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Description

(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile is a synthetic heterocyclic compound designed for advanced pharmacological research. Its molecular structure incorporates oxazole and thiophene rings, motifs frequently encountered in medicinal chemistry due to their significant biological potential. Oxazole derivatives are recognized as privileged scaffolds in drug discovery and have demonstrated notable anticancer properties in scientific studies . Similarly, thiazole and thiophene-containing compounds are extensively investigated for their potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The specific geometric configuration of the (E)-hydrazinyl linker in this compound is a critical feature that may influence its binding affinity to biological targets. The primary research value of this compound lies in its application as a building block or lead compound in the development of novel therapeutic agents. Researchers can utilize it in high-throughput screening campaigns to identify new inhibitors for various disease-related targets. Its potential mechanism of action may involve interaction with enzyme active sites, such as EGFR, VEGFR, or MurB, which are common targets for related heterocyclic molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

2-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c1-7-13-9(5-11)10(15-7)14-12-6-8-3-2-4-16-8/h2-4,6,14H,1H3/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFXHNWMNUCTKL-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against various cancer cell lines, and underlying mechanisms of action.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H8N4OSC_{10}H_8N_4OS, with a molecular weight of 232.26 g/mol. The compound is synthesized through a visible-light-mediated domino reaction involving thiosemicarbazide, heteroaryl aldehydes, and 1,3-diketones, which has been shown to produce high yields and regioselectivity in the formation of the desired product .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes the cytotoxicity results across different cell lines:

Cell Line Survival Percentage at 10 μM IC50 (μM)
BxPC-323.85–26.45%1.69–2.20
MOLT-430.08–33.30%Not specified
MCF-744.40–47.63%Not specified
A-549Moderate activityNot specified

The compound showed particularly potent activity against BxPC-3 pancreatic cancer cells, with an IC50 value ranging from 1.69 to 2.20 μM, indicating its potential as a lead compound for further development in cancer therapy .

The mechanisms underlying the cytotoxic effects of this compound involve several key pathways:

  • Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in cancer cells, evidenced by increased caspase-3/7 activity and modulation of apoptotic markers such as Bcl2 and Bax .
  • Cell Cycle Arrest : It causes robust cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is attributed to the inhibition of tubulin polymerization .
  • Mitochondrial Dysfunction : The compound also leads to a loss of mitochondrial membrane potential, which is a hallmark of early apoptotic events .

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potential of this compound:

  • Study on BxPC-3 Cells : A detailed investigation into its effects on BxPC-3 cells revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways .
  • Comparison with Doxorubicin : The cytotoxicity profile was compared to doxorubicin, a standard chemotherapeutic agent, showing comparable efficacy against certain cancer types, thus positioning this compound as a potential alternative or adjunct to existing therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. First, thiophene-2-carbaldehyde reacts with hydrazine to form the hydrazinylidene intermediate. This intermediate is then coupled with a substituted oxazole precursor (e.g., 2-methyl-5-hydrazinyloxazole-4-carbonitrile) under reflux in ethanol or methanol. Purification involves recrystallization from dimethylformamide (DMF) or ethanol/water mixtures, as demonstrated for analogous thiophene-oxazole hybrids . Yield optimization may require adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the (E)-configuration of the hydrazone bond and substituent positions. For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while the oxazole methyl group resonates near δ 2.5 ppm .
  • Infrared (IR) Spectroscopy : Key peaks include C≡N stretching (~2220 cm1^{-1}), C=N (hydrazone, ~1600 cm1^{-1}), and thiophene ring vibrations (~690 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, and S content to confirm purity (>95%) .

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

  • Methodology : Optimize the molecular geometry using hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer properties. Validate results against experimental UV-Vis spectra .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?

  • Methodology : If NMR suggests a planar hydrazone configuration while crystallography shows non-coplanarity, perform conformational analysis using DFT. Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant conformers in solution. For crystallographic refinement, use SHELXL with Hirshfeld atom refinement (HAR) to resolve ambiguities in electron density maps .

Q. What strategies improve synthetic yield and purity in large-scale synthesis?

  • Methodology :

  • Solvent Optimization : Replace ethanol with acetonitrile or DMF to enhance solubility of intermediates.
  • Catalysis : Introduce catalytic acetic acid or piperidine to accelerate hydrazone formation .
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates prone to side products.

Q. How can in silico methods predict this compound’s bioactivity and pharmacokinetics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial enzymes). Validate with experimental IC50_{50} values from assays like broth microdilution (for antimicrobial activity) or DPPH scavenging (antioxidant) .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity. Key parameters include LogP (~2.5 for optimal membrane permeability) and PAINS filters to rule out promiscuous binding .

Q. What mechanistic insights can be gained from studying its interaction with human serum albumin (HSA)?

  • Methodology : Use fluorescence quenching assays (e.g., Stern-Volmer analysis) to determine binding constants (KbK_b) and thermodynamic parameters (ΔH, ΔS). Synchronous fluorescence spectroscopy can identify conformational changes in HSA near tryptophan residues. Compare results with molecular dynamics simulations to map binding sites .

Data Contradiction Analysis

Q. How to address conflicting reactivity predictions between DFT and experimental results?

  • Methodology : If DFT predicts nucleophilic attack at the oxazole ring but experiments show thiophene reactivity, re-evaluate the solvent model (e.g., include implicit solvation via SMD). Perform Natural Bond Orbital (NBO) analysis to assess charge distribution under reaction conditions .

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